molecular formula C13H14N2S B2532922 4-(2,3-dihydro-1H-inden-5-yl)-5-methyl-1,3-thiazol-2-amine CAS No. 879350-77-3

4-(2,3-dihydro-1H-inden-5-yl)-5-methyl-1,3-thiazol-2-amine

Cat. No.: B2532922
CAS No.: 879350-77-3
M. Wt: 230.33
InChI Key: PIHSKMPOPWHJCA-UHFFFAOYSA-N
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Description

4-(2,3-dihydro-1H-inden-5-yl)-5-methyl-1,3-thiazol-2-amine is a heterocyclic compound that features both an indene and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-dihydro-1H-inden-5-yl)-5-methyl-1,3-thiazol-2-amine typically involves the formation of the thiazole ring followed by the introduction of the indene moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminothiazole with 2,3-dihydro-1H-indene-5-carbaldehyde under reflux conditions can yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-dihydro-1H-inden-5-yl)-5-methyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiazole ring or the indene moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols can be employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

4-(2,3-dihydro-1H-inden-5-yl)-5-methyl-1,3-thiazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-(2,3-dihydro-1H-inden-5-yl)-5-methyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(2,3-dihydro-1H-inden-5-yl)-3-buten-2-one: Another indene derivative with different functional groups.

    1-(2,3-dihydro-1H-inden-5-yl)-2-(pyrrolidin-1-yl)hexan-1-one: A compound with a similar indene structure but different substituents.

Uniqueness

4-(2,3-dihydro-1H-inden-5-yl)-5-methyl-1,3-thiazol-2-amine is unique due to the presence of both an indene and a thiazole ring, which imparts distinct chemical and biological properties. Its specific substitution pattern and the combination of these two heterocycles make it a valuable compound for various research applications.

Properties

IUPAC Name

4-(2,3-dihydro-1H-inden-5-yl)-5-methyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2S/c1-8-12(15-13(14)16-8)11-6-5-9-3-2-4-10(9)7-11/h5-7H,2-4H2,1H3,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIHSKMPOPWHJCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)N)C2=CC3=C(CCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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